molecular formula C19H16N4O2S B6567200 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021211-54-0

3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6567200
CAS No.: 1021211-54-0
M. Wt: 364.4 g/mol
InChI Key: GWCRPYKEPHBHQH-UHFFFAOYSA-N
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Description

3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a multifaceted compound possessing a rich chemical structure that includes a quinazoline ring, an oxadiazole moiety, and a sulfur-linked thioether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process:

  • Formation of the Oxadiazole Moiety: : This is achieved by cyclizing amidoxime with a carboxylic acid derivative, resulting in the 1,2,4-oxadiazole ring.

  • Coupling Reaction: : The oxadiazole is then coupled with an appropriate quinazolinone precursor under conditions favoring thioether bond formation.

  • Final Assembly: : The resulting intermediate undergoes further modifications, including alkylation, to introduce the 3-methyl and 3-methylphenyl groups, completing the synthesis.

Industrial Production Methods: Industrial-scale production of this compound would require optimized reaction conditions and the use of scalable synthetic routes. The use of continuous flow reactors and green chemistry principles would be paramount in developing a sustainable and cost-effective manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is versatile in its reactivity:

  • Oxidation: : The sulfur atom in the thioether linkage can be oxidized to form sulfoxides and sulfones using reagents like hydrogen peroxide or peracids.

  • Reduction: : The oxadiazole ring can undergo reduction reactions with hydrogen in the presence of catalysts.

  • Substitution: : Various nucleophiles can attack the quinazolinone ring, leading to substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols in the presence of a base or a catalyst.

Major Products Formed:
  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Reduced Oxadiazoles: : From reduction reactions.

  • Substituted Quinazolinones: : From substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, enabling the creation of new compounds with potentially interesting properties.

Biology: In biological research, 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is studied for its potential as an enzyme inhibitor, owing to its ability to interact with biological macromolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific pathways involved in diseases like cancer, inflammation, and microbial infections.

Industry: In the industrial sector, this compound's stability and reactivity make it a valuable intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to active sites, inhibiting or modulating the activity of the target proteins. The exact pathways involved depend on the application but typically include disruption of normal cellular processes or signaling pathways.

Comparison with Similar Compounds

Unique Features: Compared to other compounds with similar structures, 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one stands out due to its combination of functional groups, which confer a unique balance of stability, reactivity, and biological activity.

List of Similar Compounds:
  • 3-methyl-2-({[3-(phenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

  • 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

  • 3-methyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aminomethyl)-3,4-dihydroquinazolin-4-one

Properties

IUPAC Name

3-methyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-6-5-7-13(10-12)17-21-16(25-22-17)11-26-19-20-15-9-4-3-8-14(15)18(24)23(19)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRPYKEPHBHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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